N,N-Dimethyl-3-pyrrolidinecarboxamide HCl

Medicinal Chemistry Stereochemistry SAR Studies

This pyrrolidine-3-carboxamide HCl is a rigid, metabolically stable scaffold for medicinal chemistry. The 3-substituted dimethylcarboxamide controls lipophilicity and hydrogen bonding, directly impacting selectivity in kinase inhibitor and sodium channel blocker programs. Available as racemic mixture or as separate (R)- and (S)-enantiomers to support chiral lead optimization. Order high-purity building blocks for reproducible structure-activity relationship (SAR) studies.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66
CAS No. 1211573-00-0
Cat. No. B578755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-3-pyrrolidinecarboxamide HCl
CAS1211573-00-0
SynonymsN,N-DiMethyl-3-pyrrolidinecarboxaMide HCl
Molecular FormulaC7H15ClN2O
Molecular Weight178.66
Structural Identifiers
SMILESCN(C)C(=O)C1CCNC1.Cl
InChIInChI=1S/C7H14N2O.ClH/c1-9(2)7(10)6-3-4-8-5-6;/h6,8H,3-5H2,1-2H3;1H
InChIKeyDSOXCJZZKVNNJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-3-pyrrolidinecarboxamide HCl (CAS 1211573-00-0): A Key Pyrrolidine Building Block for Synthesis


N,N-Dimethyl-3-pyrrolidinecarboxamide HCl (CAS 1211573-00-0) is a pyrrolidine-based carboxamide hydrochloride salt, characterized by a tertiary amide and a secondary amine [1]. It is primarily utilized as a versatile building block in organic synthesis, particularly for medicinal chemistry applications requiring a rigid, nitrogen-containing heterocyclic scaffold [1]. The compound's structure includes a chiral center, and it is available as a racemic mixture or as separate (R)- and (S)- enantiomers, offering specific stereochemical options for target synthesis [2].

Why N,N-Dimethyl-3-pyrrolidinecarboxamide HCl Cannot Be Readily Substituted by Other Pyrrolidine Carboxamides


The utility of N,N-Dimethyl-3-pyrrolidinecarboxamide HCl in synthesis is defined by its specific substitution pattern: a dimethylcarboxamide at the 3-position of a pyrrolidine ring. Substituting this building block with seemingly similar analogs can significantly alter the physicochemical and stereochemical properties of downstream products [1]. The position of the carboxamide group (e.g., 2- vs. 3-substituted) and the nature of the amine substituents (e.g., N,N-dimethyl vs. N-methyl) influence key parameters such as molecular shape, hydrogen bonding capacity, lipophilicity, and metabolic stability [2]. These structural variations directly impact the selectivity and potency of drug candidates in structure-activity relationship (SAR) studies, making precise building block selection critical for reproducible and targeted chemical development.

Quantitative Differentiation of N,N-Dimethyl-3-pyrrolidinecarboxamide HCl Against Key Comparators


Positional Isomerism: Differentiation from 2-Pyrrolidinecarboxamide Analogs

N,N-Dimethyl-3-pyrrolidinecarboxamide HCl is structurally differentiated from its 2-substituted isomer, N,N-Dimethyl-2-pyrrolidinecarboxamide HCl, by the position of the carboxamide group on the pyrrolidine ring . This positional shift alters the spatial orientation of the amide pharmacophore relative to the ring's nitrogen, which is a critical determinant in target binding and molecular recognition .

Medicinal Chemistry Stereochemistry SAR Studies

Amine Substituent Variation: Differentiation from N-Methylpyrrolidine-3-carboxamide

The target compound features an N,N-dimethylated carboxamide, which contrasts with the N-monomethyl analog, N-Methylpyrrolidine-3-carboxamide. This increased methylation on the amide nitrogen eliminates hydrogen bond donor potential and increases steric bulk and lipophilicity compared to the monomethyl analog [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Hydrochloride Salt Form: Enhanced Solubility and Handling for Chemical Synthesis

N,N-Dimethyl-3-pyrrolidinecarboxamide HCl is provided as the hydrochloride salt, which confers improved aqueous solubility and stability compared to its free base counterpart . While a direct quantitative solubility comparison for this specific compound is not available, the hydrochloride salt form is a well-established method for enhancing the solubility of basic amines in polar reaction media, a critical factor for efficient chemical transformations and purification [1].

Process Chemistry Formulation Synthetic Methodology

Supply Chain and Availability: Differentiated Commercial Sourcing Profiles

The target compound, N,N-Dimethyl-3-pyrrolidinecarboxamide HCl (CAS 1211573-00-0), shows a distinct commercial availability profile compared to related building blocks. It is listed as an in-stock building block by multiple specialized vendors, with cataloged purities of 95% and pricing starting at $75 for 100 mg from one supplier [1]. In contrast, its 2-substituted isomer (CAS 433980-61-1) is available from a different set of suppliers, and the free base (CAS 1070978-59-4) is also sourced separately, often with varying lead times and packaging options .

Procurement Supply Chain Management Chemical Inventory

Regulatory Classification for Safe Handling: CLP-Defined Hazard Profile

According to the ECHA C&L Inventory, N,N-dimethylpyrrolidine-3-carboxamide hydrochloride (CAS 1211573-00-0) carries a defined hazard classification under CLP criteria: Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. This regulatory classification, while typical for many research chemicals, provides a specific, legally recognized framework for risk assessment and safe handling protocols that may differ from closely related but unclassified or differently classified analogs.

Laboratory Safety EHS Compliance Chemical Handling

Validated Application Scenarios for N,N-Dimethyl-3-pyrrolidinecarboxamide HCl Based on Specific Evidence


Scaffold for Stereoselective Sodium Channel Blocker Development

The pyrrolidine-3-carboxamide motif, exemplified by N,N-Dimethyl-3-pyrrolidinecarboxamide HCl, is central to a class of use-dependent blockers of voltage-gated sodium channels. Research on related 2,6-prolylxylidide analogs demonstrated that the (R)-enantiomer of a pyrrolidine carboxamide was 5-fold more potent than (R)-tocainide in producing tonic block [1]. This highlights the value of the target compound's specific 3-substitution pattern and chiral center in generating enantiomerically pure building blocks for developing novel antimyotonic agents. Researchers can leverage this compound to explore stereoselective interactions at sodium channels, using it as a direct precursor in synthesizing more complex analogs with improved potency and use-dependent activity.

Synthesis of Enantiomerically Pure Drug Candidates and Probes

N,N-Dimethyl-3-pyrrolidinecarboxamide HCl is a racemic mixture, but its individual (R)- and (S)-enantiomers are commercially available [1]. This provides a critical entry point for the synthesis of enantiomerically pure compounds for both research tools and pharmaceutical development. The defined stereochemistry is essential for conducting rigorous SAR studies, as the (R)- and (S)-forms can exhibit vastly different biological activities and pharmacokinetic profiles. Researchers can incorporate these specific enantiomers to control the 3D shape of their lead molecules, optimize target engagement, and minimize off-target effects, a requirement for advancing drug candidates into preclinical development.

Modular Building Block for Kinase Inhibitor and Enzyme Modulator Libraries

Given the prevalence of pyrrolidine-containing scaffolds in enzyme inhibitors, particularly kinase inhibitors, N,N-Dimethyl-3-pyrrolidinecarboxamide HCl serves as an ideal modular building block for constructing diverse chemical libraries [1]. The tertiary amide moiety is a metabolically stable and relatively lipophilic functional group, which is often favored in the design of orally bioavailable drugs. By using this compound as a starting point, medicinal chemists can rapidly diversify the pyrrolidine core through functionalization of the secondary amine, creating novel compounds to probe various biological targets, including InhA, sodium channels, and other enzymes relevant to oncology and infectious disease [2].

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